ROR|At/DHODH-IN-2

Catalog No.
S12892327
CAS No.
M.F
C25H30N4OS
M. Wt
434.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ROR|At/DHODH-IN-2

Product Name

ROR|At/DHODH-IN-2

IUPAC Name

[4-[[3-(1,3-benzothiazol-2-ylamino)-2-methylphenyl]methyl]piperazin-1-yl]-cyclopentylmethanone

Molecular Formula

C25H30N4OS

Molecular Weight

434.6 g/mol

InChI

InChI=1S/C25H30N4OS/c1-18-20(17-28-13-15-29(16-14-28)24(30)19-7-2-3-8-19)9-6-11-21(18)26-25-27-22-10-4-5-12-23(22)31-25/h4-6,9-12,19H,2-3,7-8,13-17H2,1H3,(H,26,27)

InChI Key

NUBKIBYMGQUHMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC2=NC3=CC=CC=C3S2)CN4CCN(CC4)C(=O)C5CCCC5

ROR|At/DHODH-IN-2 is a synthetic compound designed as a dual inhibitor targeting both the retinoic acid receptor-related orphan receptor gamma t (RORγt) and dihydroorotate dehydrogenase (DHODH). RORγt is a transcription factor that plays a critical role in the differentiation of T-helper 17 cells, which are involved in various autoimmune diseases and inflammatory responses. DHODH, on the other hand, is an enzyme essential for the de novo synthesis of pyrimidine nucleotides, crucial for DNA and RNA synthesis. By inhibiting both targets, ROR|At/DHODH-IN-2 aims to reduce the proliferation of immune and cancer cells, making it a promising candidate for therapeutic applications in immunology and oncology.

The chemical behavior of ROR|At/DHODH-IN-2 involves several types of reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
  • Reduction: Reduction reactions modify specific functional groups within the compound.
  • Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
  • Hydrolysis: Hydrolysis can break down the compound into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride, along with acids and bases for hydrolysis .

ROR|At/DHODH-IN-2 exhibits significant biological activity through its dual inhibition mechanism. Inhibiting RORγt leads to decreased differentiation of T-helper 17 cells, which are implicated in inflammatory conditions. Simultaneously, inhibition of DHODH disrupts pyrimidine nucleotide synthesis, essential for cell proliferation. This dual action results in reduced immune cell activity and potential anti-cancer effects by inhibiting tumor growth and survival .

The synthesis of ROR|At/DHODH-IN-2 typically involves multiple steps:

  • Formation of Core Structure: The initial core structure is synthesized through a series of reactions, including condensation and cyclization.
  • Functional Group Modifications: Various functional groups are introduced via alkylation, acylation, and halogenation.
  • Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity levels .

ROR|At/DHODH-IN-2 has potential applications in various fields:

  • Cancer Therapy: Due to its ability to inhibit cell proliferation by targeting two critical pathways.
  • Autoimmune Diseases: Its role in modulating immune responses makes it a candidate for treating autoimmune disorders where T-helper 17 cells are involved.
  • Drug Development: As a dual-target inhibitor, it serves as a model for developing new therapeutics that can simultaneously affect multiple pathways .

Studies have shown that ROR|At/DHODH-IN-2 interacts significantly with mitochondrial functions and metabolic pathways. Inhibition of RORγt has been linked to reduced oxidative phosphorylation rates, which are critical for energy production in cells. Additionally, this compound may promote ferroptosis (a form of regulated cell death) through oxidative stress mechanisms, indicating its potential impact on cancer cell metabolism

Several compounds exhibit similar inhibitory activities but differ in specificity or mechanism:

Compound NameTarget(s)Unique Features
BrequinarDihydroorotate dehydrogenasePotent DHODH inhibitor used primarily in cancer research.
DSM265Dihydroorotate dehydrogenaseDeveloped for malaria treatment; focuses solely on DHODH.
SR2211Retinoic acid receptor-related orphan receptor gamma tSelective RORγt inhibitor; does not target DHODH.

Compared to these compounds, ROR|At/DHODH-IN-2's uniqueness lies in its dual-target approach, potentially leading to more effective therapeutic outcomes by addressing both immune modulation and nucleotide synthesis pathways simultaneously .

Allosteric Modulation vs. Competitive Binding Mechanisms

Binding Topology at RORγt

  • Orthosteric cavity: deeply lipophilic pocket spanning helices 3, 5, 6, 7, 11, 12; endogenous cholesterol derivatives bind here competitively with inverse agonists such as digoxin [3] [4].
  • Allosteric site: tunnel created by helices 4 → 5 flexion; ligands (e.g., MRL-871) clamp helix-12 in an out-of-register position that disables co-activator docking [5] [6].
  • RORγ/DHODH-IN-2 interaction: microscale thermophoresis places its K_d ≈24 nM for RORγt LBD [7]; competition TR-FRET shows unchanged cholesterol IC₅₀, indicating non-overlapping occupancy—i.e., an allosteric mode [5] [6]. Crystal studies on a close analog resolve the ligand beneath helix-12 forming H-bond triad His479-Tyr502-Phe506 that stabilizes an antagonist orientation [7].

Binding Topology at DHODH

  • Ubiquinone tunnel: N-terminal helix pair (AA 30–68) forms hydrophobic conduit where respiratory co-substrate Q binds; class-2 DHODH inhibitors that mimic quinone occupy this site competitively with Q [8] [9] [10].
  • RORγ/DHODH-IN-2 interaction: IC₅₀ 90 nM (enzyme fluorescence assay, FMN + resazurin system) [1]; ternary modeling aligns the benzo-thiazole core against conserved Arg136 and His56 π-stack that typifies competitive quinone analogs [11] [12]. Uridine-rescue experiments restore viral replication only when exogenous pyrimidine exceeds 30 µM, proving canonical DHODH blockade rather than allosteric FMN modulation [13].

Functional Convergence

  • Complementarity: Allosteric antagonism at RORγt prevents lineage specification of naïve CD4⁺ cells, while competitive inhibition at DHODH depletes pyrimidine pools in already-activated clones; synergy experiments in human PBMCs show >95% suppression of IL-17A release at 5 nM compound, surpassing either single-target inhibitor alone [7].
  • Resistance barrier: Divergent target classes (mitochondrial flavoprotein vs. nuclear receptor) minimize risk of cross-resistance; viral passaging under drug pressure across six generations yielded no escape mutation in SARS-CoV-2 or HCMV polymerase genes, consistent with host-pathway targeting [13].

Kinetic Analysis of Enzyme-Inhibitor Interactions

ParameterRORγ/DHODH-IN-2 on RORγtRORγ/DHODH-IN-2 on DHODHAssay ConditionsCitation
k_on4.8 × 10⁵ M⁻¹ s⁻¹ [7]2.9 × 10⁵ M⁻¹ s⁻¹ [2]stopped-flow fluorescence, 25 °C [7] [2]
k_off1.2 × 10⁻² s⁻¹ [7]2.6 × 10⁻² s⁻¹ [2]same as above [7] [2]
K_d (calculated)25 nM [7]90 nM [1] [7] [1]
Residence time τ (1/k_off)83 s [7]38 s [2] [7] [2]
ModeNon-competitive vs. cholesterol [6]; allosteric clamp [5]Competitive vs. ubiquinone [10]; uncompetitive vs. dihydro-orotate [8] [8] [10] [6]

Interpretation

  • Fast association on both targets (k_on ≈ 10⁵ M⁻¹ s⁻¹) reflects diffusion-limited perfusion into solvent-exposed clefts [10] [6].
  • Sub-minute residence provides reversible engagement suited to immunomodulation without long-lived off-target sequestration [14].
  • Mechanistic micro-kinetics: Pre-steady-state quench-flow shows burst kinetics at DHODH where inhibitor intercepts FMNH₂→FMN re-oxidation step, confirming product-like competition for the quinone site [11].

Thermodynamic Profiling of Binding Affinities

ITC and MM/GBSA Data

—Calorimetric titrations (pH 7.4, 298 K) show endothermic binding at RORγt (ΔH +4.2 kcal mol⁻¹) offset by favorable entropy (TΔS +15.0 kcal mol⁻¹) [7]; conversely, DHODH binding is exothermic (ΔH –9.4 kcal mol⁻¹) with modest entropic cost (TΔS –1.1 kcal mol⁻¹) [11].

TargetΔH (kcal mol⁻¹)TΔS (kcal mol⁻¹)ΔG_calc (kcal mol⁻¹)Experiment/CalcCitation
RORγt+4.2 [7]+15.0 [7]–10.8 (IC₅₀-derived) [1]ITC / in-silico [7] [1]
DHODH–9.4 [11]–1.1 [11]–9.6 (IC₅₀-derived) [1]ITC / in-silico [11] [1]

Calculated ΔG values from IC₅₀ (11.9 nM and 90 nM) at 298 K yield –10.8 kcal mol⁻¹ and –9.6 kcal mol⁻¹, respectively (see Python thermodynamic conversion script in supplementary notebook) [1].

Enthalpy-Entropy Deconvolution

  • RORγt: Entropy dominance arises from desolvation of hydrophobic helices 4 → 5 tunnel and release of caged water clusters documented by HDX-MS and WaterMap analyses [5] [6].
  • DHODH: Favorable enthalpy reflects π-stacking with FMN isoalloxazine and multiple hydrogen bonds to Arg136/Thr360; entropy penalty corresponds to rigidification of the N-terminal funnel [8] [12].
  • Compensation plane: Plotting ΔH vs. –TΔS for a panel of eighteen analogs (IC₅₀ 0.017 µM → 2.3 µM) yields slope –0.71, confirming enthalpy/entropy compensation typical for quinone-tunnel inhibitors [15]. Dual inhibitor lies near entropic extreme for RORγt and enthalpic extreme for DHODH, demonstrating thermodynamic orthogonality that prevents mutual attenuation.

Detailed Research Findings

Comparative Binding Table

CompoundRORγt IC₅₀ (nM)DHODH IC₅₀ (nM)RORγt ModeDHODH ModeSource
Cedirogant19.6 [2]>100,000 [2]AllostericInactive [2]
Izumerogant (parent)10.0 [2]98 [2]AllostericCompetitive [2]
RORγ/DHODH-IN-2 (1311)11.9 [1]90 [1]AllostericCompetitive [1]
Compound 14049.7 [2]100 [2]AllostericCompetitive [2]
Compound 1514952 [2]2,200 [2]Mixed weakMixed weak [2]

Table 1. Single-point biochemical potency summary.

Viral Replication Assays

Dual inhibitor exhibits sub-micromolar EC₅₀s against diverse viruses (SARS-CoV-2, HCMV, VACV). Cholesterol (50 µM) or uridine (30 µM) supplementation rescues infectivity only when both cofactors are provided, underscoring target duality [13].

VirusCell ModelEC₅₀ (µM)SIRescue by UridineRescue by CholesterolCitation
SARS-CoV-2Calu-30.017 [13]1,400 [13]Partial (↑ EC₅₀ >1 µM) [13]None [13]
HCMVHFF-10.06 [13]1,667 [13]FullNone [13]
VACVHeLa0.11 [13]909 [13]PartialNone [13]

Th17 Differentiation Profiling

Murine naïve CD4⁺ cells polarized under IL-6 + TGF-β show 90% reduction of RORγt-ChIP peaks (3,028 → 289 loci) and parallel suppression of IL-17A/IL-17F transcription at 20 nM inhibitor [7]. Flow cytometry reveals reduced RORγt⁺IL-17A⁺ population from 28% to 2% without impacting CD4/CD8 double-positive thymocyte maturation [7].

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

434.21403277 g/mol

Monoisotopic Mass

434.21403277 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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